DS-7423 is a novel small-molecule compound developed primarily as a dual inhibitor of phosphatidylinositol-3-kinase and mammalian target of rapamycin, which are key components in various signaling pathways involved in cellular growth and survival. It is particularly noted for its potential therapeutic applications in oncology, specifically targeting solid tumors such as ovarian clear cell adenocarcinoma and glioblastoma. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its efficacy and safety in humans .
DS-7423 is classified as a small-molecule inhibitor that specifically targets the phosphatidylinositol-3-kinase/mammalian target of rapamycin signaling pathway. This classification places it within a broader category of compounds aimed at modulating cellular signaling processes to inhibit tumor growth and induce apoptosis in cancer cells .
The synthesis of DS-7423 involves several chemical reactions designed to construct its core structure and functionalize it for specific inhibitory properties. Although detailed synthetic routes are not extensively published, the general approach includes:
Industrial production methods emphasize optimizing these synthetic routes to achieve high yield and purity, although specific conditions and reagents used remain proprietary or undisclosed .
The molecular structure of DS-7423 can be represented using the following SMILES notation:
C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
This notation provides insight into the compound's complex structure, which includes multiple nitrogen-containing rings and functional groups that contribute to its biological activity .
The molecular weight of DS-7423 is approximately 481.49 g/mol, with a calculated LogP (octanol-water partition coefficient) indicating moderate lipophilicity, which is beneficial for oral bioavailability .
DS-7423 participates in various chemical reactions that are critical for its function and potential modifications:
These reactions are essential for understanding how DS-7423 can be modified for enhanced efficacy or altered pharmacological properties during drug development .
DS-7423 exerts its effects primarily through the inhibition of phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways. This inhibition disrupts critical signaling cascades involved in cell survival and proliferation:
DS-7423 is characterized by:
Key chemical properties include:
These properties are crucial for determining formulation strategies and delivery methods in clinical settings .
DS-7423 has a wide range of scientific applications:
The ongoing research into DS-7423 highlights its potential as a significant player in targeted cancer therapies, offering hope for improved treatment outcomes in patients with challenging malignancies.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3